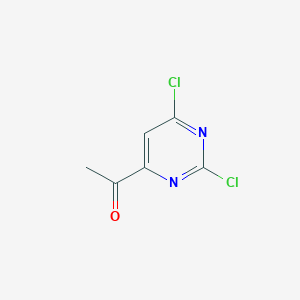

1-(2,6-Dichloropyrimidin-4-YL)ethanone

Beschreibung

1-(2,6-Dichloropyrimidin-4-YL)ethanone is a pyrimidine-derived ketone characterized by a central pyrimidine ring substituted with chlorine atoms at the 2- and 6-positions and an acetyl group at the 4-position. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of the chlorine substituents, which enhance electrophilicity and influence reactivity in cross-coupling reactions or binding interactions in biological systems. Its structural framework is analogous to bioactive pyrimidine derivatives used in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

Molekularformel |

C6H4Cl2N2O |

|---|---|

Molekulargewicht |

191.01 g/mol |

IUPAC-Name |

1-(2,6-dichloropyrimidin-4-yl)ethanone |

InChI |

InChI=1S/C6H4Cl2N2O/c1-3(11)4-2-5(7)10-6(8)9-4/h2H,1H3 |

InChI-Schlüssel |

QWFPWSVCWFERSW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=NC(=N1)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

1-(2,6-Dichlorpyrimidin-4-yl)ethanon kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 2,6-Dichlorpyrimidin mit Acetylchlorid in Gegenwart einer Base wie Pyridin . Die Reaktion findet typischerweise unter Rückflussbedingungen statt, und das Produkt wird durch Umkristallisation gereinigt.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von 1-(2,6-Dichlorpyrimidin-4-yl)ethanon großtechnische Reaktionen mit ähnlichen Reagenzien und Bedingungen wie bei der Laborsynthese umfassen. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert und beinhaltet oft kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken wie Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(2,6-Dichlorpyrimidin-4-yl)ethanon durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Chloratome können durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Oxidation und Reduktion: Die Ethanongruppe kann zu einer Carbonsäure oxidiert oder zu einem Alkohol reduziert werden.

Kondensationsreaktionen: Es kann an Kondensationsreaktionen mit Aldehyden oder Ketonen teilnehmen, um größere heterozyklische Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumamid oder Thioharnstoff in polaren Lösungsmitteln wie Dimethylformamid (DMF).

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.

Hauptprodukte gebildet

Substitution: Bildung von substituierten Pyrimidinen.

Oxidation: Bildung von 1-(2,6-Dichlorpyrimidin-4-yl)essigsäure.

Reduktion: Bildung von 1-(2,6-Dichlorpyrimidin-4-yl)ethanol.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(2,6-Dichlorpyrimidin-4-yl)ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es als Inhibitor bestimmter Enzyme wirken, indem es an deren aktive Zentren bindet. Das Vorhandensein von Chloratomen und der Ethanongruppe trägt zu seiner Bindungsaffinität und -spezifität bei. Die Verbindung kann enzymatische Pfade stören, was zu veränderten Zellfunktionen führt.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dichloropyrimidin-4-YL)ethanone involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine atoms and the ethanone group contribute to its binding affinity and specificity. The compound can interfere with enzymatic pathways, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Key Comparisons:

- 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone (Compounds 14, 19, 21): Activity Dependence: While the ethanone moiety is present in both active (compound 14) and inactive (compound 19) analogs, activity is scaffold-dependent. Scaffold Isosterism: Compound 21, featuring a 3H-imidazo[4,5-b]pyridine scaffold, retains activity despite structural differences, suggesting partial isosterism with pyrido-pyrimidone systems .

- 1-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone (Compound 9): Physicochemical Properties: Melting point (134–135°C) and NMR data (δ 7.74 ppm for pyrimidine protons) reflect the influence of the thienopyrimidine scaffold and methylphenyl group. The LC-MS mass (m/z 361.0 [M+H]⁺) indicates moderate molecular weight compared to dichloropyrimidine analogs .

- The dimethyl groups may increase steric hindrance but improve solubility due to reduced polarity .

Structural and Functional Divergence in Piperidine/Pyridine Derivatives

- 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone (): Substituent Impact: The dimethylamino and iodine substituents introduce electron-donating and bulky halogen effects, respectively. This contrasts with the dichloropyrimidine scaffold, which prioritizes electronic modulation over steric bulk. Such differences may influence pharmacokinetic properties (e.g., metabolic stability, membrane permeability) .

Data Table: Comparative Analysis of Ethanone Derivatives

Biologische Aktivität

1-(2,6-Dichloropyrimidin-4-YL)ethanone is a pyrimidine derivative characterized by its unique substitution pattern, which includes two chlorine atoms at the 2 and 6 positions of the pyrimidine ring and an ethanone group at the 4 position. This compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of 1-(2,6-Dichloropyrimidin-4-YL)ethanone is C7H6Cl2N2O. Its structure contributes to its reactivity and interaction with biological targets. The presence of chlorine atoms enhances its binding affinity to specific enzymes involved in nucleotide synthesis, which is crucial for various cellular processes.

Antimicrobial Activity

Research indicates that 1-(2,6-Dichloropyrimidin-4-YL)ethanone exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism of action appears to involve interference with cell wall synthesis and metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been studied for its potential as an anticancer agent. It may inhibit specific enzymes involved in nucleotide biosynthesis, thereby affecting DNA replication and repair mechanisms within cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

The biological activity of 1-(2,6-Dichloropyrimidin-4-YL)ethanone is primarily attributed to its ability to bind to and inhibit key enzymes in nucleotide metabolism. This action disrupts the synthesis of nucleotides necessary for DNA and RNA production, thus hindering cellular replication processes.

Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial efficacy of various pyrimidine derivatives, 1-(2,6-Dichloropyrimidin-4-YL)ethanone was shown to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing promising results that suggest further investigation into its potential as a therapeutic agent.

Study 2: Anticancer Properties

A separate investigation assessed the anticancer properties of this compound using human cancer cell lines. The results indicated that treatment with 1-(2,6-Dichloropyrimidin-4-YL)ethanone led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the unique properties of 1-(2,6-Dichloropyrimidin-4-YL)ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4,6-Dichloropyrimidin-5-YL)ethanone | Chlorine at positions 4 and 6; ethanone at 5 | Different reactivity due to chlorine positioning |

| 1-(2,4-Dichloropyrimidin-5-YL)ethanone | Chlorine at positions 2 and 4; ethanone at 5 | Exhibits distinct biological activity compared to others |

| (4,6-Dichloro-5-pyrimidinyl)acetaldehyde | Aldehyde group instead of ethanone | Alters reactivity and applications |

| 1-(3,5-Dichloropyridin-2-YL)ethanone | Chlorine at positions 3 and 5; ethanone at 2 | Unique binding properties due to pyridine structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.